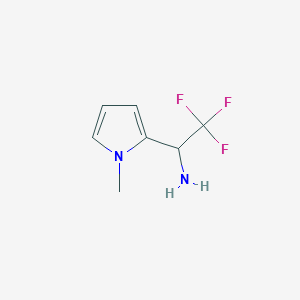

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques hétérocycliques aromatiques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d’un atome d’azote. Ce composé spécifique se distingue par son groupe trifluorométhyle, qui lui confère des propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- implique généralement la réaction de dérivés du pyrrole avec des réactifs appropriés. Une méthode courante est la condensation d’acides carboxyliques avec la 2,4,4-triméthoxybutan-1-amine, suivie d’une cyclisation acidocatalysée pour former le cycle pyrrole

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus inclut souvent des étapes telles que la purification par distillation ou recristallisation pour éliminer les impuretés et obtenir la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile, souvent facilitées par des bases fortes ou des nucléophiles.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.

Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Nucléophiles : Méthylate de sodium, tert-butylate de potassium.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés d’acide pyrrole-2-carboxylique, tandis que la réduction peut produire divers dérivés aminés.

Applications de la recherche scientifique

1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.

Industrie : Utilisé dans le développement de matériaux avancés et d’intermédiaires chimiques.

Applications De Recherche Scientifique

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mécanisme D'action

Le mécanisme d’action du 1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires et d’interagir avec des cibles intracellulaires. Le composé peut moduler l’activité enzymatique, la liaison des récepteurs ou les voies de transduction du signal, conduisant aux effets biologiques observés.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

1H-Pyrrole-2-méthanamine, 1-méthyl-alpha-(trifluorométhyl)- est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité, la lipophilie et la réactivité du composé, le rendant précieux pour diverses applications dans la recherche et l’industrie.

Propriétés

Formule moléculaire |

C7H9F3N2 |

|---|---|

Poids moléculaire |

178.15 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanamine |

InChI |

InChI=1S/C7H9F3N2/c1-12-4-2-3-5(12)6(11)7(8,9)10/h2-4,6H,11H2,1H3 |

Clé InChI |

UPJQDUNGKPYWPP-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC=C1C(C(F)(F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)

![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)

![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)

![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)